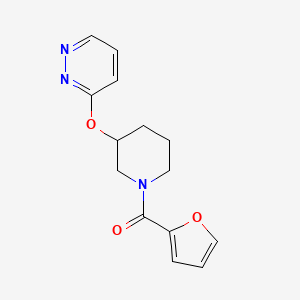
2-(2,4-Difluorophenyl)-N-(oxan-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-N-(oxan-4-ylmethyl)acetamide, commonly known as DFOA, is a synthetic compound that has gained significant attention in the field of scientific research. DFOA is a member of the acetamide class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of DFOA is not fully understood. However, studies have shown that DFOA acts as an inhibitor of enzymes involved in various biological processes. DFOA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFOA leads to the accumulation of acetylated histones, which can alter gene expression and induce cell death.
Biochemical and Physiological Effects
DFOA has been shown to have various biochemical and physiological effects. Studies have shown that DFOA can induce cell death in cancer cells by inhibiting the activity of HDACs. In addition, DFOA has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. DFOA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFOA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. DFOA also has a well-defined structure, which makes it easy to study its mechanism of action. However, DFOA also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, DFOA is a potent inhibitor of HDACs, which can have off-target effects on other biological processes.
Direcciones Futuras
There are several future directions for the study of DFOA. One potential direction is the development of DFOA as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of DFOA as a herbicide and insecticide for agricultural applications. Further studies are also needed to understand the long-term effects of DFOA on human health and its potential off-target effects on other biological processes.
Conclusion
In conclusion, DFOA is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine and agriculture. The synthesis method of DFOA has been optimized to produce high yields and purity. DFOA acts as an inhibitor of enzymes involved in various biological processes, and its mechanism of action is not fully understood. DFOA has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. DFOA has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential applications and limitations of DFOA.
Métodos De Síntesis
The synthesis of DFOA involves the reaction of 2,4-difluoroaniline with oxan-4-ylmethyl bromide in the presence of sodium hydride and copper(I) iodide. The resulting product is then treated with acetic anhydride to produce DFOA. The synthesis method of DFOA has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
DFOA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DFOA is in the field of medicinal chemistry. DFOA has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, DFOA has been studied for its potential applications in the field of agriculture as a herbicide and insecticide.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-(oxan-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-12-2-1-11(13(16)8-12)7-14(18)17-9-10-3-5-19-6-4-10/h1-2,8,10H,3-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECVOWNSDQLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)


![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)


![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)

![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
